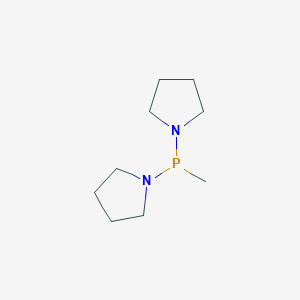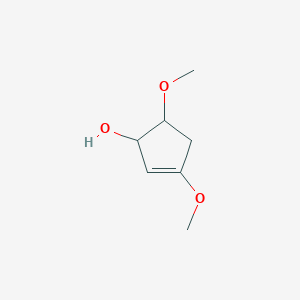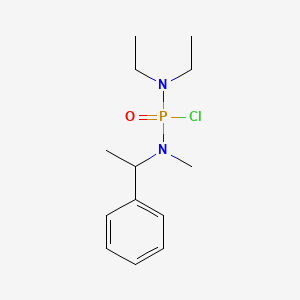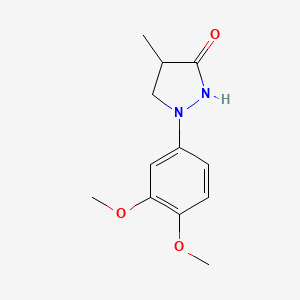![molecular formula C15H10N4O2S B12554569 3-[(2-Formyl-1H-pyrrol-1-yl)methyl]-1-benzothiophene-2-carbonyl azide CAS No. 183861-16-7](/img/structure/B12554569.png)
3-[(2-Formyl-1H-pyrrol-1-yl)methyl]-1-benzothiophene-2-carbonyl azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Formyl-1H-pyrrol-1-yl)methyl]-1-benzothiophene-2-carbonyl azide is a complex organic compound that features a pyrrole ring, a benzothiophene moiety, and an azide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Formyl-1H-pyrrol-1-yl)methyl]-1-benzothiophene-2-carbonyl azide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrrole ring, which can be achieved through the Paal-Knorr synthesis. This involves the condensation of 2,5-dimethoxytetrahydrofuran with an amine in the presence of a catalyst such as iron(III) chloride .
Next, the benzothiophene moiety can be introduced through a cyclization reaction involving a suitable thiophene precursor. The formyl group can be added via a Vilsmeier-Haack reaction, which involves the use of a formylating agent like DMF and POCl3 .
Finally, the azide functional group is introduced through a nucleophilic substitution reaction, where a suitable leaving group (e.g., a halide) is replaced by an azide ion (N3^-), typically using sodium azide in a polar aprotic solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Formyl-1H-pyrrol-1-yl)methyl]-1-benzothiophene-2-carbonyl azide can undergo various types of chemical reactions, including:
Substitution: The azide group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Sodium azide (NaN3) in polar aprotic solvents like DMF or DMSO
Major Products
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various azide derivatives
Aplicaciones Científicas De Investigación
3-[(2-Formyl-1H-pyrrol-1-yl)methyl]-1-benzothiophene-2-carbonyl azide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-[(2-Formyl-1H-pyrrol-1-yl)methyl]-1-benzothiophene-2-carbonyl azide depends on its specific application. In medicinal chemistry, it may interact with biological targets through various pathways:
Molecular Targets: Enzymes, receptors, and other proteins
Pathways Involved: Signal transduction pathways, metabolic pathways, and others
The azide group can act as a bioorthogonal handle, allowing for the selective modification of biomolecules in complex biological environments .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Formyl-5-(methoxymethyl)-1H-pyrrol-1-yl derivatives
- Pyrrole-based enaminones
- N-substituted pyrroles
Uniqueness
3-[(2-Formyl-1H-pyrrol-1-yl)methyl]-1-benzothiophene-2-carbonyl azide is unique due to the combination of its structural features, which include a pyrrole ring, a benzothiophene moiety, and an azide group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
183861-16-7 |
|---|---|
Fórmula molecular |
C15H10N4O2S |
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
3-[(2-formylpyrrol-1-yl)methyl]-1-benzothiophene-2-carbonyl azide |
InChI |
InChI=1S/C15H10N4O2S/c16-18-17-15(21)14-12(8-19-7-3-4-10(19)9-20)11-5-1-2-6-13(11)22-14/h1-7,9H,8H2 |
Clave InChI |
OMFONQDFVXCLCS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(S2)C(=O)N=[N+]=[N-])CN3C=CC=C3C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B12554517.png)

![Ethanone, 1-[2,4-bis(acetyloxy)-3,5,6-trimethoxyphenyl]-](/img/structure/B12554520.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-(trimethylstannyl)-](/img/structure/B12554524.png)






